2-(4-Fluorophenylmethylene)-1-indanone
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Overview
Description
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- (2E)-2-[(4-Bromophenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- (2E)-2-[(4-Methylphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
Uniqueness
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C16H11FO |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11FO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2/b13-9+ |
InChI Key |
ZCVDRPALEOGSAS-UKTHLTGXSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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